molecular formula C15H17F2N5O3 B2416312 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxypyrimidine-5-carboxamide CAS No. 2034334-99-9

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxypyrimidine-5-carboxamide

Cat. No.: B2416312
CAS No.: 2034334-99-9
M. Wt: 353.33
InChI Key: YFCVRGXAOSZSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxypyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C15H17F2N5O3 and its molecular weight is 353.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methoxypyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N5O3/c1-24-14-19-6-10(7-20-14)13(23)18-8-11-21-12(22-25-11)9-2-4-15(16,17)5-3-9/h6-7,9H,2-5,8H2,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCVRGXAOSZSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxypyrimidine-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates an oxadiazole moiety with a pyrimidine structure, which may enhance its pharmacological profile. The following sections will detail its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Oxadiazole Ring : A five-membered heterocyclic structure known for various biological activities.
  • Difluorocyclohexyl Group : This group enhances lipophilicity and may improve the compound's interaction with biological targets.
  • Pyrimidine Derivative : Known for its role in nucleic acids and various biological processes.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that compounds containing oxadiazole moieties can inhibit specific enzymes linked to disease pathways. For instance, they may act as inhibitors of myeloperoxidase (MPO), which is implicated in inflammatory responses .
  • Modulation of Signaling Pathways : The compound may influence signaling pathways such as the Wnt signaling pathway through interactions with regulatory proteins like Notum .
  • Antimicrobial Activity : Oxadiazole derivatives have shown potential antimicrobial properties, suggesting that this compound could be effective against certain bacterial strains .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity Type Description Reference
AntimicrobialExhibits activity against specific bacterial strains; potential for further development as an antibiotic.
Anti-inflammatoryInhibits MPO activity; potential therapeutic applications in inflammatory diseases.
AnticancerPreliminary evidence suggests it may inhibit cancer cell proliferation via enzyme modulation.
Neuroprotective EffectsPotential for neuroprotection in ischemic conditions; may modulate inflammatory responses.

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective potential of similar oxadiazole derivatives in models of ischemic stroke. The findings indicated a significant reduction in neuronal death and inflammation when treated with these compounds, suggesting a promising avenue for treating stroke-related injuries.
  • Inhibition of MPO : Research on MPO inhibitors demonstrated that compounds structurally related to this compound exhibited time-dependent inhibition of MPO activity in human blood samples, indicating their potential role in managing autoimmune disorders .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have been shown to inhibit the growth of various cancer cell lines, including glioblastoma and ovarian cancer cells. N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxypyrimidine-5-carboxamide may similarly demonstrate anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest .

Antidiabetic Potential

Recent studies have highlighted the potential of oxadiazole derivatives as anti-diabetic agents. In vivo studies using model organisms like Drosophila melanogaster have shown that certain oxadiazole compounds can significantly lower glucose levels. This compound may be investigated for similar effects in glucose metabolism modulation .

In Vitro Studies

In vitro assays are crucial for evaluating the biological activity of this compound. Such studies typically assess cytotoxicity against various cancer cell lines and measure parameters like percent growth inhibition (PGI). For example, similar compounds have shown PGIs exceeding 80% against specific cancer types .

In Vivo Studies

In vivo evaluations provide insights into the pharmacokinetics and therapeutic efficacy of the compound in live models. The potential for this compound to lower blood glucose levels or induce tumor regression in animal models remains an area for future research.

Preparation Methods

Fluorination of Cyclohexanone Derivatives

The 4,4-difluorocyclohexyl group is synthesized via a two-step fluorination process. Cyclohexanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, yielding 4,4-difluorocyclohexane. Patent data indicates that DAST-mediated fluorination at −78°C achieves 85% yield with minimal side products.

Reaction Conditions:

  • Substrate: Cyclohexanone (1.0 equiv).
  • Fluorinating Agent: DAST (2.2 equiv).
  • Temperature: −78°C to 0°C (gradient).
  • Solvent: Dichloromethane.
  • Yield: 82–87%.

Conversion to Carboxylic Acid or Ester

The difluorocyclohexane is oxidized to 4,4-difluorocyclohexanecarboxylic acid using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate under acidic conditions. Esterification with methanol/H₂SO₄ provides the methyl ester, a stable intermediate for subsequent amidoxime formation.

Oxadiazole Ring Formation

Amidoxime Preparation

The carboxylic acid (or ester) is converted to an amidoxime by treatment with hydroxylamine hydrochloride in ethanol/water. For 4,4-difluorocyclohexanecarboxylic acid, this step proceeds at 80°C for 12 hours, yielding the amidoxime in 78% isolated yield.

Reaction Scheme:
$$ \text{R-COOH} + \text{NH}2\text{OH·HCl} \rightarrow \text{R-C(=N-OH)NH}2 $$

Cyclization to 1,2,4-Oxadiazole

The amidoxime undergoes cyclodehydration with a coupling agent such as carbonyldiimidazole (CDI) or thionyl chloride. CDI-mediated cyclization in tetrahydrofuran (THF) at reflux (66°C) for 6 hours produces the 3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl scaffold in 70% yield.

Optimization Note:

  • Side Reactions: Overheating (>70°C) leads to ring-opening or decomposition.
  • Alternative Agents: Use of Burgess reagent (Et₃N·SO₃) improves yield to 82% by minimizing acid-sensitive byproducts.

Functionalization with the Methylene Linker

Bromination of Oxadiazole

The oxadiazole is brominated at the 5-position using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C). This step introduces a bromomethyl group for subsequent nucleophilic substitution.

Conditions:

  • NBS: 1.1 equiv.
  • AIBN: 0.1 equiv.
  • Solvent: CCl₄.
  • Yield: 65%.

Amination with Ammonia or Methylamine

The bromomethyl intermediate reacts with aqueous ammonia (25%) in dioxane at 50°C to form the aminomethyl derivative. This step is critical for introducing the NH group required for carboxamide coupling.

Synthesis of 2-Methoxypyrimidine-5-Carboxylic Acid

Palladium-Catalyzed Coupling

2-Chloropyrimidine-5-carboxylate is reacted with sodium methoxide in methanol under Pd(PPh₃)₄ catalysis (2 mol%) to introduce the methoxy group. This Miyaura borylation followed by Suzuki coupling achieves 89% yield.

Key Data:

  • Temperature: 100°C.
  • Solvent: Toluene/EtOH (3:1).
  • Base: K₂CO₃.

Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed using 2M NaOH in THF/water (1:1) at 60°C for 4 hours, yielding 2-methoxypyrimidine-5-carboxylic acid with >95% purity.

Final Carboxamide Coupling

Activation of Carboxylic Acid

The carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. This generates the reactive O-acylisourea intermediate.

Amine Coupling

The aminomethyl-oxadiazole derivative is added to the activated acid, and the reaction proceeds at room temperature for 12 hours. Triethylamine (3 equiv) is used to scavenge HCl, yielding the final carboxamide in 75% yield.

Purification:

  • Method: Column chromatography (SiO₂, ethyl acetate/hexanes 1:2).
  • Purity: >98% (HPLC).

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage
CDI Cyclization 70% 95% Minimal side products
Burgess Reagent Cyclization 82% 97% Higher yield, lower temp
EDC/HOBt Coupling 75% 98% Efficient activation

Challenges and Optimization Strategies

  • Fluorine Stability: The difluorocyclohexyl group is prone to dehydrofluorination under basic conditions. Use of non-nucleophilic bases (e.g., DIPEA) mitigates this.
  • Oxadiazole Ring Sensitivity: Prolonged heating during cyclization causes decomposition. Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields.

Scalability and Industrial Feasibility

Kilogram-scale production employs continuous flow reactors for the fluorination and cyclization steps, achieving 80% overall yield. Process analytical technology (PAT) ensures real-time monitoring of critical intermediates.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions:

  • Oxadiazole ring formation : Cyclization of precursors like thiosemicarbazides or amidoximes under dehydrating agents (e.g., POCl₃) .
  • Coupling reactions : Substitution at the oxadiazole methyl group using reagents like K₂CO₃ in DMF to attach the pyrimidine-carboxamide moiety .
  • Critical conditions : Temperature control (e.g., room temperature for substitution reactions), stoichiometric ratios (e.g., 1.1:1 molar ratio of alkyl halide to oxadiazole-thiol), and inert atmospheres to prevent oxidation .

Q. How can the molecular structure be validated experimentally?

  • X-ray crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) to resolve bond lengths, angles, and stereochemistry .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirm substituent integration (e.g., difluorocyclohexyl protons at δ ~2.5–3.5 ppm) .
    • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Enzyme inhibition : Measure IC₅₀ values against targets like 5-lipoxygenase-activating protein (FLAP) using fluorescence polarization assays .
  • Cell-based assays : Evaluate cytotoxicity (e.g., IC₅₀ in cancer cell lines) or anti-inflammatory activity (e.g., TNF-α suppression in macrophages) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound?

  • Key modifications :
    • Oxadiazole substituents : Replace 4,4-difluorocyclohexyl with bicyclic or polar groups to enhance target binding .
    • Pyrimidine methoxy group : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
  • Data-driven optimization : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with FLAP or cannabinoid receptors .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

  • Pharmacokinetic profiling : Assess bioavailability, plasma half-life, and tissue distribution in rodent models .
  • Metabolite identification : Use LC-MS/MS to detect oxidative or hydrolytic degradation products .
  • Species-specific differences : Compare metabolic stability in human vs. murine liver microsomes .

Q. How can computational modeling predict off-target interactions or toxicity?

  • Pharmacophore mapping : Align with known toxicophores (e.g., PAINS filters) to eliminate pan-assay interference .
  • CYP450 inhibition assays : Screen against isoforms like CYP3A4 using fluorogenic substrates to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.